molecular formula C22H19NO2 B2656315 4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one CAS No. 1164524-97-3

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one

Cat. No.: B2656315
CAS No.: 1164524-97-3
M. Wt: 329.399
InChI Key: OPJCKURFCVCIHJ-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one is an organic compound that belongs to the class of anilino compounds It is characterized by the presence of a phenoxyaniline group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one typically involves the reaction of 4-phenoxyaniline with a suitable butenone precursor under controlled conditions. One common method involves the condensation of 4-phenoxyaniline with 3-phenyl-3-buten-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one involves its interaction with molecular targets such as kinases. It acts as a competitive inhibitor of ATP binding, thereby inhibiting the activity of enzymes like MEK1 kinase. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in slowing down the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one is unique due to its specific structural features that confer distinct biological activities. Its phenoxyaniline group and butenone backbone provide a versatile scaffold for further chemical modifications, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

(E)-4-(4-phenoxyanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-17(24)22(18-8-4-2-5-9-18)16-23-19-12-14-21(15-13-19)25-20-10-6-3-7-11-20/h2-16,23H,1H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJCKURFCVCIHJ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.